molecular formula C23H19N3OS2 B304298 4,5,6-trimethyl-2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}nicotinonitrile

4,5,6-trimethyl-2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}nicotinonitrile

Cat. No. B304298
M. Wt: 417.6 g/mol
InChI Key: JEQULRULRKFPIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,5,6-trimethyl-2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}nicotinonitrile is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 4,5,6-trimethyl-2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}nicotinonitrile is not fully understood. However, studies suggest that it may exert its anti-cancer activity by inducing apoptosis (programmed cell death) in cancer cells. It has also been shown to inhibit the activity of certain enzymes involved in inflammation and oxidative stress.
Biochemical and Physiological Effects:
Studies have shown that 4,5,6-trimethyl-2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}nicotinonitrile has antioxidant and anti-inflammatory properties. It has also been shown to induce apoptosis in cancer cells and inhibit the activity of certain enzymes involved in inflammation and oxidative stress.

Advantages and Limitations for Lab Experiments

The advantages of using 4,5,6-trimethyl-2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}nicotinonitrile in lab experiments include its potential anti-cancer activity, antioxidant and anti-inflammatory properties, and potential applications in materials science. However, the limitations include the lack of understanding of its mechanism of action and potential toxicity.

Future Directions

There are several future directions for the study of 4,5,6-trimethyl-2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}nicotinonitrile. These include further investigations into its mechanism of action, toxicity, and potential applications in various fields. Additionally, studies could be conducted to optimize the synthesis method and explore the potential for modifications to the compound to enhance its activity and selectivity.

Synthesis Methods

The synthesis of 4,5,6-trimethyl-2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}nicotinonitrile involves the reaction of 2-(10H-phenothiazin-10-yl)acetic acid with 4,5,6-trimethyl-2-pyridinecarboxaldehyde and thionyl chloride. The resulting product is then treated with potassium cyanide to obtain the final compound.

Scientific Research Applications

4,5,6-trimethyl-2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}nicotinonitrile has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, this compound has shown promising activity against cancer cells and has been studied as a potential anti-cancer agent. In biochemistry, it has been investigated for its antioxidant and anti-inflammatory properties. In materials science, it has been used as a building block for the synthesis of novel materials with potential applications in electronics and photonics.

properties

Product Name

4,5,6-trimethyl-2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}nicotinonitrile

Molecular Formula

C23H19N3OS2

Molecular Weight

417.6 g/mol

IUPAC Name

4,5,6-trimethyl-2-(2-oxo-2-phenothiazin-10-ylethyl)sulfanylpyridine-3-carbonitrile

InChI

InChI=1S/C23H19N3OS2/c1-14-15(2)17(12-24)23(25-16(14)3)28-13-22(27)26-18-8-4-6-10-20(18)29-21-11-7-5-9-19(21)26/h4-11H,13H2,1-3H3

InChI Key

JEQULRULRKFPIN-UHFFFAOYSA-N

SMILES

CC1=C(N=C(C(=C1C)C#N)SCC(=O)N2C3=CC=CC=C3SC4=CC=CC=C42)C

Canonical SMILES

CC1=C(C(=C(N=C1C)SCC(=O)N2C3=CC=CC=C3SC4=CC=CC=C42)C#N)C

Origin of Product

United States

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